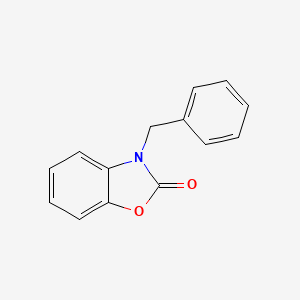

3-Benzyl-1,3-benzoxazol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-14-15(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCGDHFJQQKIBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801428 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Chemical Reactivity, Functionalization, and Derivative Synthesis of 3 Benzyl 1,3 Benzoxazol 2 One Analogs

Electrophilic Aromatic Substitution on the Benzoxazolone Core

The fused benzene (B151609) ring of the benzoxazolone core is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. minia.edu.egmsu.edu The general mechanism involves an initial attack of the aromatic π-electron system on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion. msu.edu This step is typically the rate-determining step. msu.edu In a subsequent fast step, a proton is removed from the intermediate, restoring the aromaticity of the ring and yielding the substituted product. msu.edu Due to the relatively low reactivity of the aromatic ring, a catalyst is often required to generate a sufficiently potent electrophile. minia.edu.eg

Common electrophilic aromatic substitution reactions applicable to the benzoxazolone core include halogenation, nitration, and Friedel-Crafts reactions. neu.edu.tr

Halogenation and Nitration: Various derivatives of benzoxazolone can be obtained through reactions such as nitration and halogenation. neu.edu.tr For instance, the introduction of a chlorine atom at the 5-position yields 5-chloro-2(3H)-benzoxazolone, a compound known as Chlorzoxazone. neu.edu.tr Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group (—NO₂) onto the aromatic ring by generating the highly electrophilic nitronium ion (NO₂⁺). minia.edu.egmasterorganicchemistry.com

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring. A notable example is the acylation of 3-benzyl-1,3-benzoxazol-2-one with 2-chlorobenzoyl chloride. nih.govresearchgate.net The reaction is catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃), to generate the electrophilic acylium ion. nih.gov This particular synthesis results in the formation of 3-benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2-one in high yield. nih.govresearchgate.net

| Reactant | Reagent | Catalyst | Product | Yield | Reference |

| This compound | 2-Chlorobenzoyl chloride | FeCl₃·6H₂O | 3-Benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one | 80% | nih.gov |

Table 1: Example of Friedel-Crafts Acylation on the Benzoxazolone Core.

The position of substitution on the benzoxazolone ring is directed by the existing substituents. The fused oxazolone (B7731731) ring acts as an ortho-, para-director, though its activating/deactivating properties can be complex.

Reactivity at the 2-Position of the Oxazolone Ring

The C-2 position of the benzoxazole (B165842) scaffold is a key site for functionalization, leading to a wide array of derivatives. While this compound features a carbonyl group at this position, many synthetic strategies focus on building the benzoxazole ring with various substituents at C-2 from 2-aminophenol (B121084) precursors. nih.govnih.gov

One common approach involves the condensation of 2-aminophenol with various electrophilic partners. For example, reaction with aldehydes or ketones, often under oxidative conditions, yields 2-alkyl- or 2-aryl-substituted benzoxazoles. nih.gov Similarly, triphenylbismuth (B1683265) dichloride can promote the desulfurization of thioamides in the presence of 2-aminophenol to afford 2-substituted benzoxazoles in good to excellent yields. beilstein-journals.org This method is effective for introducing a range of aryl, heteroaryl, and alkyl groups at the 2-position. beilstein-journals.org

Furthermore, a pre-existing group at the C-2 position can be displaced by a nucleophile. For instance, 2-chlorobenzoxazole (B146293) can react with cyclic amines, such as 2-methylpiperazine (B152721) or homopiperazine, to yield 2-(amino)-substituted benzoxazole derivatives. researchgate.net In these reactions, substitution occurs via a nucleophilic attack on the C-2 carbon, displacing the chloride leaving group. researchgate.net

Reactivity can also be observed at a substituent attached to the C-2 position. The methyl group of 2-methylbenzoxazole, for example, is activated and can react with acyl chlorides like benzoyl chloride, leading to the formation of enol-ester structures. nih.gov

N-Alkylation and Acylation Reactions of the Benzoxazolone Nitrogen (N-3)

The nitrogen atom at the 3-position of the benzoxazolone ring possesses a lone pair of electrons and can act as a nucleophile, particularly after deprotonation. This allows for N-alkylation and N-acylation reactions, which are fundamental for synthesizing N-substituted analogs, including the parent compound this compound.

The synthesis of N-alkylated benzoxazolones is typically achieved by reacting the parent 1,3-benzoxazol-2(3H)-one with an appropriate alkyl halide in the presence of a base. researchgate.netresearchgate.net The base, such as potassium carbonate, deprotonates the nitrogen, generating a more nucleophilic anion that subsequently attacks the electrophilic carbon of the alkyl halide. researchgate.net This method has been used to synthesize a variety of derivatives, including those with functionalized alkyl chains. researchgate.netresearchgate.net

| Benzoxazolone | Alkylating Agent | Base | Product | Reference |

| 5-Chloro-1,3-benzoxazol-2(3H)-one | 1-Bromo-3-chloropropane | K₂CO₃ | 5-Chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-one | researchgate.net |

| 1,3-Benzoxazol-2(3H)-one | 2-(Dimethylamino)ethyl chloride | K₂CO₃ | 3-[2-(Dimethylamino)ethyl]-1,3-benzoxazol-2(3H)-one | researchgate.net |

Table 2: Examples of N-Alkylation of the Benzoxazolone Ring.

The Mannich reaction provides another route for N-functionalization. This reaction involves an aminoalkylation of the acidic N-H proton, attaching a group like piperazine (B1678402) to the nitrogen atom via a methylene (B1212753) bridge. neu.edu.tr N-acylated derivatives are also synthetically accessible and are being explored for their biological activities. escholarship.org These reactions highlight the versatility of the N-3 position for introducing a wide range of substituents, thereby modulating the molecule's steric and electronic properties.

Carbonyl Reactivity and Derivatization

The carbonyl group (C=O) at the 2-position is an intrinsic part of the cyclic carbamate (B1207046) (urethane) structure of the benzoxazolone ring. The carbon atom of this group is electrophilic due to the polarization of the C=O double bond, making it a potential site for nucleophilic attack. ox.ac.uk However, the carbonyl group in the benzoxazolone system is relatively stable due to resonance delocalization involving the nitrogen and oxygen atoms of the ring and the aromatic system.

The presence and electronic environment of the carbonyl group are confirmed by spectroscopic data. In infrared (IR) spectroscopy, the C=O group exhibits a characteristic strong absorption band. For example, 5-chlorobenzoxazolone shows a carbonyl stretching frequency at 1771 cm⁻¹, which is retained in its N-alkylated derivatives. researchgate.net In ¹³C NMR spectroscopy, the carbonyl carbon appears at a characteristic downfield shift (e.g., δ = 152.6 ppm for 5-chlorobenzoxazolone). researchgate.net

While the carbonyl group is generally stable, reactions that lead to the cleavage of the oxazolone ring, such as strong acid- or base-catalyzed hydrolysis, are possible. Derivatization can also be achieved by transforming the carbonyl group. For instance, thionation reactions using reagents like Lawesson's reagent can convert the C=O group into a thiocarbonyl (C=S), leading to the corresponding benzoxazole-2(3H)-thione scaffold. These thione derivatives can be used in further syntheses, for example, in multicomponent reactions to build novel heterocyclic systems. researchgate.net

Peripheral Functionalization of the Benzyl (B1604629) Moiety

The benzyl group attached at the N-3 position offers another site for chemical modification, separate from the benzoxazolone core. Functionalization of this peripheral phenyl ring can significantly impact the molecule's biological activity without altering the core scaffold. unityfvg.it

Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed on the benzyl ring. The position of substitution (ortho, meta, or para) on this ring can be controlled by the reaction conditions and has been shown to be a critical determinant of biological efficacy. Studies have demonstrated that substitutions at the para-position of the N-benzyl ring with atoms like chlorine or fluorine, or with a methyl group, can lead to high affinity and selectivity for certain biological targets. unityfvg.it

Another strategy involves starting with a pre-functionalized benzyl halide for the N-alkylation step. For example, using a (bromomethyl)benzyl bromide would introduce a reactive handle on the benzyl moiety. This benzylic bromide could then undergo further reactions. Drawing an analogy from other heterocyclic systems, such a group could react with carbonyl compounds in the presence of a reducing agent like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) to form alcohol or oxirane derivatives, providing a pathway to more complex structures. nih.gov

Development of Novel Scaffolds through Benzoxazolone Derivatization

The benzoxazolone scaffold serves as a versatile building block for the synthesis of more complex and novel molecular architectures with diverse applications, from pharmaceuticals to functional materials. neu.edu.trnih.gov Derivatization at the N-3 position, C-2 position, or on the fused benzene ring can lead to new scaffolds with tailored properties.

One approach involves using benzoxazolone derivatives in multicomponent reactions. For instance, 2-mercaptobenzoxazole (B50546) can react with benzothiazoles and benzyl bromides in a one-pot synthesis to produce complex 3-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzo[d]oxazole-2(3H)-thione derivatives. researchgate.net This demonstrates how the benzoxazole unit can be integrated into larger, polycyclic systems.

Furthermore, modifications of the core ring system itself can lead to novel scaffolds. For example, structurally related 2,1,3-benzoxadiazoles, also known as benzofurazans, are synthesized and used as core units in the development of new fluorophores for applications in electronic devices. frontiersin.org While distinct from benzoxazol-2-ones, their synthesis often involves related precursors and highlights the broader utility of the benzo-fused heterocyclic concept. The development of N-alkylated and N-acylated 2-aminobenzothiazoles and benzoxazoles as potent anti-inflammatory agents further underscores the strategy of using these core structures to create novel bioactive agents. escholarship.org The systematic exploration of these derivatization pathways continues to yield novel compounds with significant potential in various scientific fields. neu.edu.trnih.gov

Advanced Structural Characterization and Spectroscopic Analysis of 3 Benzyl 1,3 Benzoxazol 2 One

X-ray Crystallography for Molecular Geometry and Conformation Determination

Such studies are crucial for understanding the spatial relationship between the different ring systems within the molecule. For instance, analysis of various benzoxazole (B165842) structures reveals that dihedral angles between the benzoxazole ring and other attached aromatic groups can vary significantly, from nearly coplanar (around 8°) to almost perpendicular (around 71°), depending on the nature of the substituent and the presence of flexible linkers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 3-Benzyl-1,3-benzoxazol-2-one in solution. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum gives characteristic signals for the aromatic protons on both the benzoxazolone and benzyl (B1604629) rings, as well as a key singlet for the methylene (B1212753) (-CH₂-) bridge. For example, in a similar structure, 5-Chloro-3-(4-methoxybenzyl)benzoxazol-2(3H)-one, the methylene protons appear as a singlet at approximately 4.91 ppm. d-nb.info The aromatic protons typically appear in the range of 6.8 to 7.4 ppm. d-nb.info

| Proton (¹H) | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Benzoxazolone) | 7.0 - 7.4 | Multiplet |

| Aromatic (Benzyl) | 7.2 - 7.4 | Multiplet |

| Methylene (-CH₂-) | ~4.9 - 5.3 | Singlet |

Table 1: Representative ¹H NMR Data for this compound Moiety.

| Carbon (¹³C) | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~154 |

| Aromatic (Benzoxazolone) | 109 - 142 |

| Aromatic (Benzyl) | 127 - 136 |

| Methylene (-CH₂-) | ~40-45 |

Table 2: Representative ¹³C NMR Data for this compound Moiety.

Infrared (IR) and Mass Spectrometry for Functional Group Analysis and Molecular Mass Confirmation

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, which typically appears in the range of 1750-1770 cm⁻¹. d-nb.infomdpi.com Other significant bands include those for aromatic C-H stretching and C=C ring stretching.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | ~3050 - 3100 |

| Carbonyl C=O | Stretch | ~1750 - 1770 |

| Aromatic C=C | Stretch | ~1500 - 1610 |

Table 3: Key IR Absorption Bands for this compound.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₄H₁₁NO₂), the expected molecular weight is approximately 225.24 g/mol . The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass, confirming the molecular formula.

Conformational Analysis and Intermolecular Interactions (e.g., C-H···O hydrogen bonds, C-H···π interactions)

The conformation and crystal packing of this compound are influenced by a network of weak intermolecular interactions. X-ray diffraction studies on analogous structures reveal the presence of several key non-covalent forces.

C-H···O Hydrogen Bonds: These interactions are common in crystal structures of benzoxazolone derivatives. A hydrogen atom from a C-H bond (often from the aromatic rings or the methylene bridge) interacts with the electronegative oxygen atom of the carbonyl group on an adjacent molecule, helping to form stable supramolecular assemblies like chains or layers. nih.govnih.gov

C-H···π Interactions: These involve a C-H bond pointing towards the electron-rich face of an aromatic ring. In the crystal structure of a related compound, C-H···π interactions were observed between the benzyl group and the benzoxazolone ring system of neighboring molecules. nih.gov

π–π Interactions: The stacking of aromatic rings is another important stabilizing force. These interactions occur between the benzoxazolone ring of one molecule and the benzyl ring of a neighboring molecule, with typical centroid-centroid distances around 3.5 to 3.7 Å. nih.govresearchgate.net

Planarity and Dihedral Angle Characterization of Ring Systems

A critical aspect of the molecular structure of this compound is the relative orientation of its constituent ring systems, which is defined by dihedral angles.

Planarity of the Benzoxazolone System: X-ray crystallographic data consistently show that the fused benzoxazolone ring system is essentially planar. nih.gov For instance, in a substituted derivative, the r.m.s. deviation from planarity for this ring system was found to be only 0.022 Å. nih.gov

Computational and Theoretical Investigations of 3 Benzyl 1,3 Benzoxazol 2 One

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT, MP2)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to solve the Schrödinger equation approximately, yielding information about molecular geometry, electronic distribution, and stability.

For benzoxazole (B165842) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to optimize the molecular geometry in the ground state. nih.govepstem.net These calculations provide precise predictions of bond lengths, bond angles, and dihedral (torsion) angles. nih.gov The results of these optimizations can be compared with experimental data from techniques like X-ray crystallography for validation. For instance, a crystallographic study of a closely related derivative, 3-Benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one, confirms that the benzoxazolone ring system is nearly planar. nih.govresearchgate.net The study also determined key dihedral angles, such as the one between the benzoxazolone ring and the appended benzyl (B1604629) group, which was found to be 65.92 (13)°. nih.govresearchgate.net

Beyond geometry, these calculations elucidate the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the energy gap between them (ΔEgap = ELUMO - EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability. epstem.net A large HOMO-LUMO gap suggests high stability and low reactivity. Other electronic properties, such as electronegativity, electron affinity, and chemical hardness/softness, can also be derived from these orbital energies, providing a comprehensive electronic profile of the compound. epstem.net

Table 1: Selected Experimental Geometric Parameters for a 3-Benzyl-1,3-benzoxazol-2-one Derivative Data from the crystal structure of 3-Benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one.

| Parameter | Value |

| Benzoxazolone Ring System Planarity (r.m.s. deviation) | 0.022 Å |

| Dihedral Angle (Benzoxazolone Ring vs. Benzyl Plane) | 65.92 (13)° |

| Dihedral Angle (Benzoxazolone Ring vs. Chlorophenyl Plane) | 75.38 (10)° |

| Source: nih.govresearchgate.net |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.

For the benzoxazolone scaffold, docking studies have been performed to explore potential interactions with various biological targets. These simulations place the ligand into the binding site of a target and calculate a "docking score," which estimates the binding affinity. nih.govwjarr.com The results often reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

A molecular docking study of several 3-substituted-2(3H)-benzoxazolone derivatives against the caspase-3 enzyme, an important target in apoptosis, revealed that the carbonyl group of the benzoxazolone core is significant for forming hydrogen bonds with the crucial ARG207 amino acid residue. wjarr.com Similarly, a docking study of a 2-(p-chloro-benzyl)-benzoxazole derivative with the main protease (M-pro) of COVID-19 identified potential van der Waals interactions with residues such as LEU27, MET49, HIS41, and GLY143. nih.gov These studies highlight how specific functional groups on the this compound molecule could contribute to binding with various protein targets.

Table 2: Example of Molecular Docking Results for Benzoxazole Derivatives

| Ligand Scaffold | Target Protein | Key Interacting Residues | Predicted Interaction Type |

| 3-substituted-2(3H)-benzoxazolone | Caspase-3 | Arg207 | Hydrogen Bond |

| 2-(p-chloro-benzyl)-benzoxazole | COVID-19 Main Protease | LEU27, MET49, HIS41 | van der Waals |

| Source: nih.govwjarr.com |

Molecular Dynamics Simulations for Conformational Space and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and the stability of its interaction with the target. tandfonline.comeco-vector.com

For novel drug candidates, MD simulations are often performed following docking to validate the stability of the predicted binding mode. tandfonline.com The stability of the complex is assessed by analyzing parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD trajectory suggests that the ligand remains securely in the binding pocket. eco-vector.com Other analyses, like the Root Mean Square Fluctuation (RMSF), can identify which parts of the protein and ligand are flexible or rigid. researchgate.net Furthermore, MD simulations allow for the detailed study of intermolecular interactions, such as the persistence of hydrogen bonds between the ligand and protein throughout the simulation. eco-vector.comresearchgate.net These studies provide a more realistic and nuanced understanding of the binding dynamics than docking alone.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemijournal.com For a class of compounds like benzoxazolones, QSAR models can predict the activity of new, unsynthesized derivatives and guide the design of more potent molecules.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used. nih.gov These methods align a set of molecules and calculate their steric, electrostatic, and hydrophobic fields. A statistical method, typically Partial Least Squares (PLS) regression, is then used to correlate variations in these fields with changes in biological activity. nih.gov The resulting 3D-QSAR models are often visualized as contour maps, which show regions where modifying a specific property (e.g., increasing steric bulk or positive electrostatic potential) is predicted to enhance or diminish activity. chemijournal.com

The reliability of a QSAR model is assessed using several statistical metrics, including the cross-validated correlation coefficient (q² or Rcv²) and the predictive correlation coefficient for an external test set (Rpred²). nih.gov For various benzoxazole derivatives, QSAR models have been developed with good predictive capabilities, indicating their utility in guiding medicinal chemistry efforts. chemijournal.comnih.gov

Table 3: Representative Statistical Parameters for a 3D-QSAR Model of Benzoxazole Derivatives

| Model Type | Cross-validated R² (Rcv²) | Non-cross-validated R² (Rncv²) | Predicted R² (Rpred²) for Test Set |

| CoMFA | 0.509 | 0.904 | 0.5128 |

| CoMSIA | 0.711 | 0.865 | 0.6198 |

| Source: nih.gov |

Stereochemical Analysis using Computational Methods

Stereochemical analysis involves the study of the three-dimensional arrangement of atoms in a molecule. Computational methods provide a powerful means to determine the preferred conformation and spatial properties of flexible molecules like this compound.

Investigation of Biological Activities of 3 Benzyl 1,3 Benzoxazol 2 One and Its Derivatives Mechanistic and in Vitro/non Human in Vivo Focus

Antineoplastic Mechanisms in Cellular Models

Derivatives of 3-benzyl-1,3-benzoxazol-2-one have been identified as a promising class of compounds with significant potential in cancer therapy. Their anticancer effects are attributed to several mechanisms, including direct cytotoxicity to cancer cells, induction of programmed cell death (apoptosis), and modulation of the cell cycle.

Cytotoxicity and Antiproliferative Effects in Various Cancer Cell Lines (e.g., breast, colon, lung, leukemia)

A significant body of research has demonstrated the potent cytotoxic and antiproliferative effects of this compound derivatives across a spectrum of human cancer cell lines. These compounds have shown concentration-dependent cytotoxicity, leading to the determination of their half-maximal inhibitory concentration (IC50) values. researchgate.net

For instance, novel synthesized benzoxazole (B165842) derivatives have displayed considerable growth inhibitory activities against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. nih.govtandfonline.com One of the most potent compounds, designated as 12l, exhibited an IC50 of 10.50 μM against HepG2 and 15.21 μM against MCF-7. nih.govtandfonline.com Other derivatives also showed promising activities against these cell lines, with IC50 values ranging from 11.4 μM to 44.09 μM. tandfonline.com

In studies targeting colorectal cancer, specific benzoxazole derivatives demonstrated significant cell growth inhibition in the HCT-116 cell line. nih.gov Compounds 8g, 12e, and 13d inhibited cell growth by 68.0%, 59.11%, and 43.44%, respectively. nih.gov Furthermore, some chalcone (B49325) compounds bearing a benzoxazolone structure have shown antileukemic effects. wjarr.com The cytotoxic potential of these compounds has also been evaluated against lung cancer (A549) and other tumor cell lines, with many exhibiting notable anti-proliferative activity. nih.govfrontiersin.org

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 12l | HepG2 | Hepatocellular Carcinoma | 10.50 | nih.govtandfonline.com |

| 12l | MCF-7 | Breast Cancer | 15.21 | nih.govtandfonline.com |

| 13a | HepG2 | Hepatocellular Carcinoma | 11.4 | tandfonline.com |

| 13a | MCF-7 | Breast Cancer | 14.2 | tandfonline.com |

| 12d | HepG2 | Hepatocellular Carcinoma | 23.61 | tandfonline.com |

| 12i | HepG2 | Hepatocellular Carcinoma | 27.30 | tandfonline.com |

| 12f | MCF-7 | Breast Cancer | 22.54 | tandfonline.com |

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism underlying the anticancer activity of this compound derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is a desirable outcome in cancer therapy as it eliminates malignant cells in a controlled manner. wjarr.com

Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. wjarr.com For example, the potent derivative 12l was found to induce apoptosis in 35.13% of HepG2 cells, a significant increase compared to the 6.56% observed in control cells. tandfonline.com This apoptotic effect is often mediated by the activation of caspases, a family of proteases crucial for the execution of apoptosis. wjarr.com Specifically, compound 12l led to a 2.98-fold increase in the level of caspase-3, a key effector caspase. tandfonline.com

Furthermore, these derivatives can modulate the expression of proteins involved in the regulation of apoptosis, such as the Bcl-2 family. nih.gov Research has demonstrated that potent benzoxazole compounds can cause a significant down-regulation of the anti-apoptotic protein Bcl-2 and an up-regulation of the pro-apoptotic protein Bax. tandfonline.comnih.gov For instance, compounds 8g and 12e decreased Bcl-2 levels to 0.31 and 0.415 folds of the control, respectively, while increasing Bax levels by 3.864 and 2.834 folds. nih.gov

In addition to inducing apoptosis, these compounds can also affect the cell cycle progression of cancer cells. Cell cycle analysis revealed that compound 12l could arrest the growth of HepG2 cells, primarily in the Pre-G1 and G1 phases. nih.govtandfonline.com Other derivatives have been shown to cause cell cycle arrest in the G2/M and G1/S phases in the MCF-7 breast cancer cell line. nih.gov

Enzyme Inhibition Studies (e.g., PARP-2)

Certain derivatives of this compound have been specifically designed and evaluated as inhibitors of poly(ADP-ribose) polymerase-2 (PARP-2), an enzyme involved in DNA repair. nih.govdntb.gov.ua The inhibition of PARP enzymes can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death, particularly in tumors with deficiencies in other DNA repair pathways like BRCA mutations. frontiersin.org

Several synthesized benzoxazole derivatives have demonstrated potent in vitro inhibition of the PARP-2 enzyme. nih.govdntb.gov.ua Among a series of tested compounds, derivatives 12 and 27 were identified as the most active PARP-2 inhibitors, with IC50 values of 0.07 and 0.057 µM, respectively. nih.gov These findings highlight the potential of the benzoxazole scaffold in developing targeted anticancer agents that act via PARP-2 inhibition. nih.govdntb.gov.ua

Mechanistic Insights into Antimicrobial Efficacy

Beyond their antineoplastic properties, derivatives of this compound have also been investigated for their antimicrobial activities. These compounds have shown efficacy against a range of bacterial and fungal pathogens. nih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The benzoxazole nucleus is a component of compounds that exhibit a broad spectrum of antibacterial activity. nih.gov Derivatives have been tested against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.comijcce.ac.ir

The antibacterial potential of some of these derivatives has been found to be selective, with greater activity against Gram-positive strains. nih.gov For instance, certain 3-(2-benzoxazol-5-yl)alanine derivatives were active against B. subtilis but showed no activity against pathogenic Gram-negative strains like P. aeruginosa. nih.gov In contrast, other studies have reported promising activity against Gram-negative bacteria such as Salmonella enterica and Klebsiella pneumonia. chemijournal.com The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium, is a key measure of antibacterial efficacy.

| Compound/Derivative Series | Bacterial Strain | Gram Stain | Activity/MIC | Reference |

|---|---|---|---|---|

| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis | Positive | Active (High MIC values) | nih.gov |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Escherichia coli | Negative | Inactive | nih.gov |

| Benzoxazolinone-based hydrazones | Escherichia coli | Negative | Wide antibacterial activity | mdpi.com |

| Benzoxazolinone-based hydrazones | Bacillus subtilis | Positive | Wide antibacterial activity | mdpi.com |

| Benzoxazolinone-based hydrazones | Staphylococcus aureus | Positive | Some resistance | mdpi.com |

| Benzoxazine (B1645224) derivatives 15-24 | Salmonella enterica | Negative | Interesting growth inhibition | chemijournal.com |

| Benzoxazine derivatives 15-24 | Klebsiella pneumonia | Negative | Interesting growth inhibition | chemijournal.com |

Antifungal Activity against Fungal Pathogens (e.g., Candida spp.)

The emergence of fungal infections, particularly those caused by Candida species, has necessitated the development of new antifungal agents. chemistryjournal.netfrontiersin.org Derivatives of this compound have shown promising antifungal activity against various fungal pathogens, including Candida albicans, Candida krusei, and Candida glabrata. nih.govfrontiersin.orgnih.gov

The antifungal action of these compounds can be attributed to multiple mechanisms. nih.gov Some benzoxazole derivatives have been shown to perturb the total sterol content in fungal cells, a mechanism similar to that of azole antifungals. nih.gov They can also inhibit the efflux of certain molecules from the fungal cell, affecting membrane transport processes, and can impact mitochondrial respiration. nih.gov

The antifungal efficacy is often quantified by the minimum inhibitory concentration (MIC). For example, a newly synthesized series of N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546) showed activity against C. albicans, with one derivative, 5d, displaying a MIC of 16 µg/mL. nih.gov Other derivatives also exhibited significant growth inhibition against C. albicans isolates at the same concentration. nih.gov The presence of a benzyl (B1604629) group on the nitrogen atom of some related benzoxazine derivatives has been noted to confer prominent antifungal activity. frontiersin.org

| Compound/Derivative Series | Fungal Strain | Activity/MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-(2-benzoxazol-5-yl)alanine derivatives | Candida albicans | Active | nih.gov |

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d) | Candida albicans SC5314 | 16 | nih.gov |

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4,6-trichlorophenyl)ethanone (5k) | Candida albicans isolate | 16 (Partial inhibition) | nih.gov |

| 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone (6a) | Candida albicans isolate | 16 (Partial inhibition) | nih.gov |

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichloro-phenyl)ethanone (5i) | Candida glabrata | Active at 16 (Partial inhibition) | nih.gov |

| Compound A3 (a 1,4-benzoxazin-3-one derivative) | Candida albicans MTCC 3017 | Strong inhibitory activity | frontiersin.org |

| Compound A3 (a 1,4-benzoxazin-3-one derivative) | Candida glabrata ATCC 90030 | Strong inhibitory activity | frontiersin.org |

Antiprotozoal Activity Studies

The benzoxazole scaffold, a core component of this compound, is featured in numerous natural and synthetic compounds demonstrating a variety of biological actions, including antimalarial properties. researchgate.net In the search for new chemical agents with antiprotozoal capabilities, derivatives of benzoxazole have been synthesized and evaluated. researchgate.netdoaj.org

Studies involving (3-benzoxazole-2-yl) phenylamine derivatives have shown promising results. researchgate.netolemiss.edu For instance, the amidation of 3-benzoxazolyl aniline (B41778) with a chloroacetyl group yielded a compound with good antimalarial activity and moderate inhibitory effects against Leishmania and Trypanosoma species. researchgate.netolemiss.edu This suggests that functionalization of the benzoxazolyl aniline structure is a viable strategy for developing new antiprotozoal agents. researchgate.netolemiss.edu While these studies focus on derivatives, they underscore the potential of the core benzoxazolone structure in targeting protozoal pathogens. Research on 2,1-benzisoxazoles, isomers of benzoxazoles, has also identified compounds with in vitro antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. researchgate.net

| Compound Class | Target Organism | Observed Activity | Source |

|---|---|---|---|

| (3-benzoxazole-2-yl) phenylamine derivatives | Plasmodium (Malaria) | Good antimalarial activity | researchgate.net |

| (3-benzoxazole-2-yl) phenylamine derivatives | Leishmania spp. | Moderate inhibitory activity | researchgate.net |

| (3-benzoxazole-2-yl) phenylamine derivatives | Trypanosoma spp. | Moderate inhibitory activity | researchgate.net |

| 2,1-Benzisoxazoles | Plasmodium falciparum (chloroquine-resistant) | Antiplasmodial activity | researchgate.net |

Proposed Mechanisms of Action (e.g., DNA gyrase inhibition, sterol content perturbation, membrane permeabilization)

The mechanisms through which benzoxazolone derivatives exert their biological effects are a subject of ongoing investigation. One of the key proposed mechanisms, particularly for antibacterial action which can sometimes be extended to antiprotozoal activity, is the inhibition of DNA gyrase. researchgate.net DNA gyrase is an essential enzyme in bacteria, and its absence in higher eukaryotes makes it an attractive therapeutic target. researchgate.net Certain benzoxazole compounds have been shown to effectively inhibit DNA topoisomerases, an activity closely linked to their antibacterial effects. researchgate.net Spirocyclic compounds fused to a benzisoxazole ring, for example, have been identified as a class of antibacterial agents that function through the inhibition of DNA gyrase. nih.gov This mechanism is supported by enzyme assays and the observed inhibition of thymidine (B127349) incorporation into DNA during cell growth. nih.gov

A molecular docking study of one benzoxazolyl aniline derivative suggested its antimalarial activity is related to the deregulation of PfPNP (purine nucleoside phosphorylase) activity, which has emerged as a significant target mechanism. researchgate.net While studies specifically detailing sterol content perturbation or membrane permeabilization for this compound are not prominent, the broader class of benzoxazole derivatives is known for a wide range of biological interactions that could involve such mechanisms. nih.gov

Receptor Binding and Modulation in Neurobiological Systems

Derivatives of this compound have been extensively studied for their interactions with various receptors in the central nervous system. The benzoxazolone nucleus is considered an ideal scaffold for drug design due to its physicochemical properties that influence interactions with biological targets. nih.gov

Dopaminergic Receptor Ligand Interactions (e.g., D2, D4)

Investigations into the receptor binding profile of certain benzoxazolone and benzothiazolone derivatives have shown that while they may have potent affinity for other neuroreceptors, their interaction with dopaminergic receptors can be minimal. nih.gov For example, a series of potent sigma receptor ligands based on these scaffolds displayed negligible affinity for dopamine (B1211576) D2 receptors. nih.gov This selectivity is a crucial aspect of their pharmacological profile.

Serotoninergic Receptor Ligand Interactions (e.g., 5-HT1A, 5-HT2A)

Similar to the dopaminergic system, the affinity of these compounds for serotoninergic receptors has been evaluated. The same study that noted negligible D2 receptor affinity also found that the compounds had negligible affinity for 5-HT2 receptors. nih.gov However, the broader class of N-benzyl substituted compounds has been explored for serotonin (B10506) receptor interactions. For instance, N-benzyl phenethylamines have been identified as potent and highly efficacious agonists at the 5-HT2A receptor. nih.govresearchgate.net Competition binding assays confirmed that an N-arylmethyl substitution can increase affinity by up to 300-fold and enhance selectivity for 5-HT2A versus 5-HT1A and 5-HT2C receptors. nih.govresearchgate.net

Sigma Receptor Binding (e.g., sigma-1, sigma-2)

One of the most significant findings in the neurobiology of benzoxazolone derivatives is their potent and often selective binding to sigma receptors. nih.govnih.govresearchgate.net These receptors are implicated in a variety of cellular functions and are targets for therapeutic agents in central nervous system diseases. sigmaaldrich.comunito.it

Binding studies have confirmed that the benzoxazolone moiety confers a preference for sigma-1 sites. nih.govresearchgate.net The affinity for sigma-1 receptors is strongly influenced by the type and position of substituents on the N-benzyl ring. nih.govresearchgate.net For example, compounds with para-substitutions of Cl, H, F, or CH3 on the benzyl ring exhibit higher affinity for sigma-1 receptors compared to their ortho-substituted counterparts. nih.govresearchgate.net A chloro-substituted derivative demonstrated particularly high affinity and selectivity, with Ki values of 0.1 nM for sigma-1 and 427 nM for sigma-2 receptors, resulting in a selectivity ratio of 4270. nih.govresearchgate.net This makes benzo[d]oxazol-2(3H)-one derivatives some of the most selective sigma-1 receptor-preferring ligands currently known. nih.govresearchgate.net

| Compound Derivative | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity Ratio (σ2/σ1) | Source |

|---|---|---|---|---|

| Cl-substituted (para) | 0.1 | 427 | 4270 | nih.govresearchgate.net |

| 3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one | 8.5 | ~493 (58-fold less affinity) | 58 | nih.gov |

Anticonvulsant and Neuroprotective Activity Research

The interaction of benzoxazolone derivatives with sigma receptors is closely linked to their observed anticonvulsant and neuroprotective activities. nih.govnih.govnih.gov Sigma receptor ligands are known to affect neuronal transmission and have shown antipsychotic, cognitive, motor, neuroprotective, and anticonvulsant effects in animal models. nih.gov

A series of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives were synthesized and evaluated for anticonvulsant activity in mice and rats against seizures induced by maximal electroshock (MES) and pentylenetetrazole. nih.gov Several of these compounds demonstrated significant anticonvulsant activity. nih.gov One benzothiazolone derivative was particularly effective against MES-induced seizures with an ED50 value of 7.6 mg/kg (i.p. in mice) and 18.6 mg/kg (p.o. in rats). nih.gov In vitro binding studies confirmed that the most active compounds bind to sigma-1 receptors with nanomolar affinities. nih.gov Another study found a benzothiazolone derivative to be the most effective against maximal electroshock-induced seizures with no significant neurotoxic effects. nih.gov

| Compound | Animal Model | Route | ED50 (mg/kg) | Source |

|---|---|---|---|---|

| Compound 43 (a benzothiazolone) | Mice | i.p. | 8.7 | nih.gov |

| Compound 45 (a benzothiazolone) | Mice | i.p. | 7.6 | nih.gov |

| Compound 45 (a benzothiazolone) | Rats | p.o. | 18.6 | nih.gov |

Anti-inflammatory and Analgesic Properties in Preclinical Models

COX-2 Inhibition Studies

A significant mechanism underlying the anti-inflammatory effects of some benzoxazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov

Research into 2-(2-arylphenyl)benzoxazoles has identified them as a novel class of selective COX-2 inhibitors. nih.gov Certain derivatives within this class have demonstrated COX-2 selectivity that is superior to the widely used NSAID, celecoxib (B62257). nih.gov Molecular docking studies have provided insights into the binding of these compounds to the COX-2 active site, showing a V-shaped conformation similar to that of established coxibs. nih.gov This selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable trait, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs. nih.gov

Table 1: In Vivo Anti-inflammatory Activity of Selected Benzoxazole Derivatives

| Compound | In Vivo Model | Key Findings | Reference |

|---|---|---|---|

| 6-acyl-2-benzoxazolinone derivatives | Carrageenan-induced mouse paw edema | Potent inhibition of PGE2 induced edema, some more effective than indomethacin. | nih.gov |

| 2-(2-arylphenyl)benzoxazoles | Carrageenan-induced rat paw edema | Anti-inflammatory potency comparable or superior to celecoxib and diclofenac. | nih.gov |

| 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolones | Not specified | Demonstrated significant anti-inflammatory activity. | nih.gov |

PPAR-gamma Antagonism Research

Recent research has explored the role of benzoxazole derivatives as antagonists of peroxisome proliferator-activated receptor-gamma (PPARγ). A series of benzoxazole-based amides and sulfonamides were synthesized and found to exhibit a dual antagonist profile for both PPARα and PPARγ. nih.gov PPARs are nuclear receptors that play a role in inflammation and metabolism. Antagonism of PPARγ has been investigated as a potential strategy for cancer therapy. nih.gov

In a study focusing on the anticancer effects of these compounds, a derivative identified as 3f was found to be the most cytotoxic, particularly against colorectal cancer cell lines. nih.gov This compound induced a concentration-dependent activation of caspases and cell-cycle arrest in these cancer models. nih.gov Molecular docking experiments were also conducted to understand the potential binding mode of this new class of dual PPARα/γ antagonists. nih.gov

Antiviral Activity Investigations

The benzoxazole scaffold has been a subject of interest in the development of antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Research has focused on the inhibition of key viral enzymes, such as reverse transcriptase.

One potent and specific inhibitor of HIV-1 reverse transcriptase is 3-[2-(benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one (L-696,229). nih.gov Studies on its metabolism in rats have shown that it is rapidly and completely metabolized, with major pathways including oxidation and aromatic hydroxylation of the benzoxazole group. nih.gov Some of its metabolites, such as the 6-hydroxymethyl- and 5-alpha-hydroxyethyl analogs, also retain inhibitory activity against HIV-1 reverse transcriptase. nih.gov

Additionally, oxazole-benzenesulfonamide derivatives have been identified as inhibitors of the interaction between HIV-1 reverse transcriptase and the cellular elongation factor eEF1A. nih.gov This novel mechanism of action presents a potential new avenue for combating drug-resistant strains of HIV-1. nih.gov These compounds have been shown to inhibit intracellular HIV-1 reverse transcription and the replication of both wild-type and drug-resistant HIV-1 mutants. nih.gov

Antioxidant Activity Assays

While extensive research on the antioxidant properties of this compound is still emerging, studies on related heterocyclic compounds provide a basis for their potential in this area. For instance, derivatives of 1-benzyl-1,2,3-triazoles have been evaluated for their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. scielo.org.mx In these studies, certain aminophenol derivatives demonstrated the highest DPPH scavenging activity. scielo.org.mx The investigation of antioxidant potential is a growing area of interest for various benzoxazole and related heterocyclic structures.

General Enzyme Inhibition Studies

Beyond their specific roles in inflammation and viral replication, derivatives of this compound have been investigated for their ability to inhibit other enzymes.

In silico molecular docking studies have explored the potential of 3-substituted-2(3H)-benzoxazolone derivatives to act as inhibitors of caspase-3. wjarr.com This enzyme plays a critical role in the apoptotic pathway, and its inhibition is a target for certain therapeutic interventions. The studies found that many of the compounds formed hydrogen bonds with key amino acid residues, such as Arg207, suggesting a potential for inhibitory activity. wjarr.com

Furthermore, some 2-benzyl substituted benzoxazole derivatives have been linked to the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and a target for anticancer drugs. nih.gov

Table 2: Overview of Investigated Biological Activities and Targets

| Biological Activity | Specific Target/Assay | Compound Class | Key Findings | Reference(s) |

|---|---|---|---|---|

| Anti-inflammatory | COX-2 Inhibition | 2-(2-arylphenyl)benzoxazoles | Selective inhibition, with some derivatives more potent than celecoxib. | nih.gov |

| Anti-inflammatory | PPARγ Antagonism | Benzoxazole-based amides and sulfonamides | Dual PPARα/γ antagonists with cytotoxic effects in cancer cell lines. | nih.gov |

| Antiviral | HIV-1 Reverse Transcriptase | 3-[2-(benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one | Potent and specific inhibition of the enzyme. | nih.gov |

| Antiviral | HIV-1 RT-eEF1A Interaction | Oxazole-benzenesulfonamides | Inhibition of a novel protein-protein interaction, effective against resistant strains. | nih.gov |

| Antioxidant | DPPH Radical Scavenging | 1-benzyl-1,2,3-triazoles | Aminophenol derivatives showed the highest scavenging activity. | scielo.org.mx |

| Enzyme Inhibition | Caspase-3 | 3-substituted-2(3H)-benzoxazolones | In silico evidence of potential binding and inhibition. | wjarr.com |

| Enzyme Inhibition | DNA Topoisomerase II | 2-benzyl substituted benzoxazoles | Linked to inhibitory activity. | nih.gov |

Structure Activity Relationship Sar Studies for 3 Benzyl 1,3 Benzoxazol 2 One Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of 3-benzyl-1,3-benzoxazol-2-one derivatives are significantly influenced by the nature and position of substituents on both the benzoxazolone core and the N-benzyl moiety. Research has demonstrated that the introduction of various functional groups can modulate the pharmacological profile of these compounds, leading to enhanced activity and target specificity. nih.gov

Studies have shown that the presence of electron-withdrawing and electron-releasing groups at various positions on the benzoxazole (B165842) ring can enhance the antimicrobial and antiproliferative effects of these compounds. nih.gov For instance, in the context of sigma (σ) receptor affinity, the benzoxazolone moiety itself is recognized for conferring a preference for σ1 sites. unityfvg.itresearchgate.net The affinity for the σ1 receptor, however, is profoundly affected by the type and placement of substituents on the N-benzyl ring. unityfvg.itresearchgate.net

Specifically, derivatives with a chloro (Cl), fluoro (F), or methyl (CH₃) group in the para-position of the benzyl (B1604629) ring exhibit a higher affinity for σ1 receptors compared to their ortho-substituted counterparts. unityfvg.itresearchgate.net The para-chloro substituted derivative, in particular, has been identified as having the highest affinity and selectivity for the σ1 receptor over the σ2 receptor. unityfvg.itresearchgate.net

The following table summarizes the influence of para-substituents on the benzyl ring on the σ1 receptor binding affinity:

| Substituent (at para-position) | Relative σ1 Receptor Affinity |

| Chlorine (Cl) | Highest |

| Fluorine (F) | High |

| Methyl (CH₃) | High |

| Hydrogen (H) | Moderate |

Positional Effects of Functional Groups on the Benzoxazolone and Benzyl Moieties

The position of functional groups on both the benzoxazolone and benzyl moieties plays a crucial role in determining the biological activity of this compound derivatives. SAR studies have consistently highlighted that even minor changes in substituent placement can lead to significant variations in potency and selectivity. nih.govunityfvg.itresearchgate.net

On the N-benzyl ring, the position of substituents has a pronounced effect on σ1 receptor affinity. As mentioned previously, substitutions at the para-position are generally favored over those at the ortho-position. unityfvg.itresearchgate.net This suggests that the spatial arrangement of the substituent in the receptor's binding pocket is a critical determinant of affinity. The para-position likely allows for optimal interaction with specific residues within the binding site, whereas ortho-substitution may introduce steric hindrance or an unfavorable orientation. unityfvg.itresearchgate.net

Regarding the benzoxazolone core, substitutions at the C5 and C6 positions have been a primary focus of investigation for modulating various biological activities, including analgesic and anti-inflammatory properties. jocpr.com The introduction of acyl groups at the C6 position, for example, has been shown to be favorable for analgesic activity. jocpr.com This indicates that the electronic and steric properties of substituents at these positions are key to the interaction with their respective biological targets.

The table below illustrates the positional preference of substituents on the N-benzyl moiety for σ1 receptor affinity.

| Position of Substituent on Benzyl Ring | General Effect on σ1 Receptor Affinity |

| Para | Favorable, leads to higher affinity |

| Ortho | Unfavorable, leads to lower affinity |

| Meta | Variable, generally less favorable than para |

Bioisosteric Replacements and Their Impact on Activity

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic profiles. In the context of this compound derivatives, bioisosteric replacements have been explored for both the benzoxazolone core and the benzyl moiety. nih.govresearchgate.net

The 2(3H)-benzoxazolone heterocycle itself can be considered a bioisostere of a phenol (B47542) or catechol moiety, offering a metabolically stable template. nih.govresearchgate.net Bioisosteric surrogates for the benzoxazolone ring, such as 2(3H)-benzothiazolinone and benzoxazinone, have been investigated. nih.govresearchgate.net These replacements can alter the electronic distribution and hydrogen bonding capabilities of the core structure, thereby influencing its interaction with biological targets.

For the benzyl moiety, various bioisosteric replacements for the phenyl ring can be considered. The goal of such replacements is often to improve properties like solubility, metabolic stability, or to explore new interactions with the target protein. Examples of bioisosteres for a phenyl ring include other aromatic heterocycles (e.g., pyridine, thiophene) or non-aromatic carbocyclic rings that can mimic the spatial arrangement of the phenyl group. The impact of these replacements on activity is highly dependent on the specific biological target and the nature of the interaction.

| Original Moiety | Bioisosteric Replacement | Potential Impact on Activity |

| 2(3H)-Benzoxazolone | 2(3H)-Benzothiazolinone | Altered electronic properties and hydrogen bonding, potentially affecting target binding. |

| 2(3H)-Benzoxazolone | Benzoxazinone | Modified ring size and conformation, which can influence receptor fit. |

| Phenyl (on benzyl group) | Pyridyl | Introduction of a nitrogen atom can alter polarity and hydrogen bonding potential. |

| Phenyl (on benzyl group) | Thienyl | Can modify electronic and lipophilic character. |

Ligand Design Principles based on SAR Data

The accumulated SAR data for this compound derivatives provides a set of guiding principles for the design of new ligands with improved biological profiles. These principles are derived from the observed effects of various structural modifications on potency and selectivity.

Key ligand design principles include:

Prioritization of Para-Substitution on the Benzyl Ring: For targets like the σ1 receptor, placing substituents at the para-position of the benzyl ring is a clear design strategy to enhance affinity. unityfvg.itresearchgate.net

Selection of Optimal Substituents: The choice of substituent is critical. For σ1 receptor affinity, small, electronegative atoms like chlorine and fluorine, or a small alkyl group like methyl, at the para-position have proven to be effective. unityfvg.itresearchgate.net

Modification of the Benzoxazolone Core: The C5 and C6 positions of the benzoxazolone ring are key sites for modification to tune activity. For instance, introducing an acyl group at C6 can be a strategy to enhance analgesic properties. jocpr.com

Exploitation of Bioisosterism: The use of bioisosteric replacements for the benzoxazolone core or the phenyl ring of the benzyl group can be a powerful tool to overcome issues with metabolism, toxicity, or to fine-tune binding interactions. nih.govresearchgate.net

These principles, derived from empirical SAR data, form the foundation for a more rational and efficient approach to the design and discovery of novel this compound-based therapeutic agents.

Pharmacophore Mapping for SAR Elucidation

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is invaluable for understanding the SAR of a series of compounds and for designing new, more active molecules.

For this compound derivatives, pharmacophore models have been developed to elucidate the key features required for binding to specific receptors, such as the sigma receptors. researchgate.netnih.gov A 3D-pharmacophore model for σ2 receptors was developed based on a series of 19 benzooxazolone derivatives. The optimal hypothesis consisted of five features: a positive ionizable feature, a hydrogen bond acceptor, a hydrophobic aromatic feature, a hydrophobic aliphatic feature, and a generic hydrophobic feature. nih.gov

Similarly, a 3D-QSAR (Quantitative Structure-Activity Relationship) model for σ1 receptor ligands, which included benzo[d]oxazol-2(3H)-one derivatives, was developed. researchgate.net The best pharmacophore hypothesis for σ1 receptor binding consisted of one positive ionizable feature, one hydrogen bond acceptor, two hydrophobic aromatic features, and one general hydrophobic feature. researchgate.net

These pharmacophore models provide a virtual representation of the receptor's binding site and highlight the crucial interactions between the ligand and the protein. They serve as powerful tools for:

Rationalizing observed SAR: By visualizing the alignment of active and inactive compounds within the pharmacophore model, researchers can understand why certain structural modifications lead to a loss or gain of activity.

Virtual screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that possess the required chemical features for biological activity.

De novo design: The model can guide the design of entirely new molecules that fit the pharmacophoric requirements.

The development of such models is a key step in translating SAR data into a predictive tool for the discovery of new and improved this compound derivatives.

Role of 3 Benzyl 1,3 Benzoxazol 2 One As a Privileged Scaffold and Synthetic Intermediate

Benzoxazolone as a Versatile Building Block in Complex Organic Synthesis

The benzoxazolone nucleus is a highly valuable and versatile building block in the field of organic synthesis. researchgate.net Its utility stems from a combination of factors including its stable heterocyclic structure, the presence of reactive sites that allow for diverse functionalization, and its favorable physicochemical properties. researchgate.netnih.gov The fused ring system provides a rigid framework that can be strategically modified to construct more complex molecular architectures.

Key features that contribute to its versatility in synthesis include:

N-Substitution: The nitrogen atom of the oxazolone (B7731731) ring can be readily alkylated or arylated, allowing for the introduction of a wide variety of substituents. The synthesis of the title compound, 3-Benzyl-1,3-benzoxazol-2-one, is a prime example of this reactivity, where a benzyl (B1604629) group is attached to the nitrogen atom. nih.gov

Ring Acylation: The aromatic ring of the benzoxazolone core can undergo electrophilic substitution reactions, such as Friedel-Crafts acylation, enabling the attachment of acyl groups at specific positions. nih.gov

Versatile Precursor: The benzoxazolone structure can serve as a precursor for other heterocyclic systems through ring-opening and subsequent recyclization reactions.

These reactive handles make the benzoxazolone scaffold a powerful tool for diversity-oriented synthesis, allowing chemists to generate large libraries of compounds for screening in various applications. nih.gov The ability to easily modify the core structure facilitates the systematic exploration of structure-activity relationships (SAR).

Applications in Medicinal Chemistry Scaffold Design

The benzoxazolone ring is widely recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.govresearchgate.netrsc.org Its bioisosteric relationship with other important pharmacophores, coupled with its metabolic stability, makes it an attractive core for the design of novel therapeutic agents. nih.gov The diverse pharmacological profile of benzoxazolone derivatives includes anticancer, analgesic, anti-inflammatory, and neuroprotective activities. researchgate.netnih.govresearchgate.net

The 3-benzyl substitution can be crucial for directing the biological activity of the molecule. For instance, in the design of human soluble epoxide hydrolase (sEH) inhibitors, benzyl groups on a benzoxazolone-urea scaffold were found to confer potent inhibitory activity. acs.orgnih.gov

Table 1: Selected Biological Activities of Benzoxazolone Derivatives

| Biological Activity | Target/Mechanism of Action | Reference |

| Anticancer | Inhibition of cancer cell proliferation | neu.edu.trmdpi.com |

| Anti-inflammatory | Inhibition of enzymes like cyclooxygenase (COX) and soluble epoxide hydrolase (sEH) | researchgate.netacs.orgnih.gov |

| Analgesic | Modulation of pain pathways | researchgate.net |

| Neuroprotective | Potential activity against neurodegenerative diseases | researchgate.netnih.gov |

| Antimicrobial | Activity against various bacterial and fungal strains | researchgate.netneu.edu.tr |

| Antiviral (Anti-HIV) | Inhibition of viral enzymes like reverse transcriptase | nih.gov |

| Aldose Reductase Inhibition | Potential for treating diabetic complications | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list of all reported activities.

Utility in Agrochemical Development (e.g., Herbicides)

The benzoxazole (B165842) and benzoxazolone frameworks have also found significant applications in the field of agrochemicals. nih.gov Research has demonstrated that derivatives of these scaffolds can exhibit potent herbicidal, fungicidal, and insecticidal properties. researchgate.nete3s-conferences.org The development of new herbicides is crucial to combat the growing issue of weed resistance to existing commercial products. wesleyan.eduresearcher.life

Studies have shown that certain benzoxazole derivatives, such as 5-chloro-2-(nitromethyl)benzo[d]oxazole, exhibit higher phytotoxic activity against various plant species than some commercial herbicides. wesleyan.edu The benzoxazolic structure itself has been identified as being important for the observed herbicidal activity. wesleyan.edu Specifically, 3-alkylbenzoxazolinones and 3-alkyl-6-halobenzoxazolinones have been shown to possess herbicidal action. e3s-conferences.org The structural similarity of this compound to these active compounds suggests its potential as a lead structure for the development of novel herbicides.

Table 2: Agrochemical Applications of Benzoxazolone Derivatives

| Application | Specific Activity | Reference |

| Herbicides | Inhibition of seed germination and plant growth | e3s-conferences.orgwesleyan.eduresearcher.life |

| Fungicides | Inhibition of fungal spore germination and growth | e3s-conferences.org |

| Insecticides | Activity against various insect pests | nih.govresearchgate.net |

This table provides a general overview of the agrochemical potential of the benzoxazolone scaffold.

Potential as Fluorescent Probes and Optical Materials

Derivatives of the benzoxazole scaffold have shown considerable promise as fluorescent probes and in the development of optical materials. researchgate.netnih.gov The electronic properties of the benzoxazole ring system, particularly when incorporated into donor-π-acceptor architectures, can give rise to interesting photophysical behaviors, including strong fluorescence and nonlinear optical (NLO) responses. nih.gov

The introduction of specific substituents onto the benzoxazole core can modulate its absorption and emission properties, allowing for the design of fluorescent probes that are sensitive to their local environment. polimi.it For example, nitrobenzoxadiazole derivatives are used as fluorogenic probes. polimi.it While specific data on the fluorescent properties of this compound is not detailed in the provided context, the broader class of benzoxazole derivatives has been successfully utilized in:

Fluorescent Brighteners: Certain benzoxazole derivatives exhibit blue fluorescence and have been developed as optical brightening agents. researchgate.net

Fluorescent Probes for Biological Systems: The benzoxazole scaffold has been incorporated into molecules designed to act as fluorescent probes for specific biological targets, such as receptors. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Solar Cells: The favorable electronic and photophysical properties of some benzoxazole derivatives make them potential candidates for use in organic electronic devices. nih.gov

The versatility of the benzoxazolone scaffold in terms of chemical modification allows for the fine-tuning of its optical properties, opening up possibilities for the development of novel materials with tailored fluorescent and NLO characteristics.

Emerging Research Frontiers and Future Directions in 3 Benzyl 1,3 Benzoxazol 2 One Research

Development of Novel and Green Synthetic Methodologies

The synthesis of benzoxazolone derivatives is moving away from conventional methods towards more efficient and environmentally benign processes. researchgate.net Modern research emphasizes the development of "green" synthetic routes that offer high yields, shorter reaction times, and reduced environmental impact. mdpi.comresearchgate.net

Key advancements include:

Microwave-Assisted Organic Synthesis (MAOS): This technique significantly reduces reaction times, often from hours to minutes, while providing good to excellent yields (55% to 82% in some cases). nih.govresearchgate.net It represents a more energy-efficient approach compared to traditional heating methods. researchgate.net

Ultrasound-Assisted Synthesis: Similar to microwave irradiation, sonication provides an alternative energy source that can accelerate reaction rates and improve yields. mdpi.com

Mechanochemistry: This solvent-free or low-solvent method involves grinding reactants together, offering a highly efficient and green alternative to traditional solution-phase synthesis. mdpi.com

Novel Catalytic Systems: Researchers are exploring the use of biocatalysts, such as Amla fruit extract, which are inexpensive, non-volatile, and environmentally friendly. researchgate.net Other approaches utilize transition metal oxide nanocatalysts or metal-free systems, which avoid the use of hazardous reagents. researchgate.netresearchgate.net

Eco-Friendly Solvents: The use of deep eutectic solvents (DES) is being explored as a green alternative to volatile organic solvents, further enhancing the sustainability of synthetic processes. mdpi.com

These innovative methods not only streamline the production of 3-Benzyl-1,3-benzoxazol-2-one derivatives but also align with the growing demand for sustainable practices in the pharmaceutical industry.

| Methodology | Key Advantages | Typical Reaction Time | References |

|---|---|---|---|

| Conventional Synthesis | Well-established procedures | 7–9 hours | mdpi.com |

| Microwave-Assisted Synthesis | Reduced reaction time, high yields, energy efficient | 7–12 minutes to 3 hours | mdpi.comnih.gov |

| Ultrasound-Assisted Synthesis | Accelerated reaction rates, improved yields | ~2 hours | mdpi.com |

| Mechanochemical Synthesis | Solvent-free, high efficiency | ~2 hours | mdpi.com |

| Reactions in Deep Eutectic Solvents (DES) | Use of green, recyclable solvents | ~3 hours | mdpi.com |

| Biocatalysis (e.g., Amla fruit extract) | Inexpensive, non-volatile, environmentally friendly | Varies | researchgate.net |

Advanced Computational Approaches for Structure-Based Drug Design and Target Identification

Computational tools have become indispensable in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. nih.gov For this compound and its analogues, these in silico methods provide deep insights into their mechanisms of action and help identify the most promising candidates for further development.

Key computational techniques employed include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction (binding affinity). rjsocmed.com For example, docking studies have been used to investigate the binding of benzoxazole (B165842) derivatives to targets like the main protease (M-pro) of COVID-19 and the 4URO receptor, with some compounds showing high docking scores indicative of strong potential binding. nih.govrjsocmed.com

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time, helping to confirm the stability of the interactions predicted by molecular docking. rjsocmed.com

Density Functional Theory (DFT) Calculations: DFT is used to model the electronic structure of molecules, calculating properties such as bond lengths, bond angles, and electronic distribution. nih.govrjsocmed.com This information helps in understanding the molecule's reactivity and stability.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. Validated pharmacophore models can then be used for virtual screening of large compound databases to identify new potential leads. mdpi.com

MM/PBSA Analysis: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to calculate the free binding energy of a ligand to its target, providing a more quantitative measure of binding affinity. rjsocmed.com

These computational strategies accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing, thereby saving significant time and resources. nih.gov

| Computational Technique | Primary Application in Benzoxazolone Research | Key Insights Provided | References |

|---|---|---|---|

| Molecular Docking | Predicting ligand-receptor binding modes and affinities. | Binding scores, identification of key interactions (e.g., hydrogen bonds). | nih.govrjsocmed.com |

| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-receptor complexes over time. | Conformational changes, stability of binding pose. | rjsocmed.com |

| Density Functional Theory (DFT) | Calculating electronic structure and molecular properties. | Molecular geometry, reactivity, electronic nature. | nih.govrjsocmed.com |

| Pharmacophore Modeling | Identifying essential structural features for biological activity and virtual screening. | 3D arrangement of functional groups, discovery of new hits. | mdpi.com |

| MM/PBSA Analysis | Calculating free binding energy of ligand-receptor complexes. | Quantitative prediction of binding affinity. | rjsocmed.com |

Exploration of New Biological Targets and Mechanisms of Action

The benzoxazolone scaffold is a versatile pharmacophore present in numerous compounds exhibiting a wide spectrum of pharmacological activities. mdpi.comresearchgate.net Research continues to uncover new biological targets and elucidate the mechanisms through which these compounds exert their effects. The benzoxazolone ring is implicated in the development of pharmaceuticals with diverse biological profiles, including anticancer, analgesic, anti-inflammatory, and neuroprotective activities. nih.gov

Derivatives of this compound have been investigated for a range of therapeutic applications:

Anticancer Activity: Many derivatives display promising antiproliferative activity against various human cancer cell lines, such as non-small cell lung cancer (NCI-H460), glioblastoma (LN-229), and leukemia (K-562). mdpi.com Some compounds have been specifically designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. researchgate.net

Antimicrobial Activity: The benzoxazolone nucleus is a core component of compounds with significant antibacterial and antifungal properties. nih.govmdpi.com They have shown activity against Gram-positive bacteria like Bacillus subtilis and Enterococcus faecalis, Gram-negative bacteria such as Pseudomonas aeruginosa, and fungi like Candida albicans. mdpi.comnih.gov

Neuroprotective and Neurological Targets: Certain benzoxazolone derivatives exhibit high affinity and selectivity for sigma-1 (σ1) receptors, which are implicated in various central nervous system disorders. unityfvg.it The benzoxazolone moiety appears to confer a preference for σ1 over σ2 sites. unityfvg.it

Antiprotozoal Activity: Novel benzoxazolone derivatives have been developed and evaluated as potential agents against malaria, leishmaniasis, and trypanosomiasis. researchgate.netolemiss.edu

Anti-inflammatory and Analgesic Effects: The benzoxazolone scaffold is found in non-steroidal anti-inflammatory drugs (NSAIDs) and continues to be explored for the development of new agents with analgesic and anti-inflammatory properties. nih.govmdpi.com

Antiviral Activity: The potential for benzoxazole derivatives to act as antiviral agents is an active area of research, with studies exploring their ability to inhibit targets such as the COVID-19 main protease and their use as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.govmdpi.comneu.edu.tr

The broad biological profile of this compound class underscores its importance in medicinal chemistry and provides a foundation for the development of new therapeutics for a multitude of diseases. nih.gov

Integration of Artificial Intelligence and Machine Learning in Benzoxazolone Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by analyzing vast and complex datasets to accelerate the identification and design of new drug candidates. nih.govnih.gov These technologies are being increasingly applied to research on benzoxazolone and other heterocyclic compounds.

Key applications of AI and ML in this area include:

Predictive Modeling: ML models, such as graph neural networks, can predict the physicochemical and biological properties of molecules with high accuracy. astrazeneca.com This allows researchers to screen vast virtual libraries of potential benzoxazolone derivatives and prioritize those with the most promising characteristics for synthesis.

De Novo Drug Design: AI algorithms can generate entirely new molecular structures that are optimized to bind to a specific biological target. researchgate.net This approach, often coupled with ML-assisted tools, can identify novel benzimidazolone and benzoxazolone-based inhibitors that might not be discovered through traditional screening methods. researchgate.net